

# Fundamental Properties and Antimicrobial Mechanism

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## Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

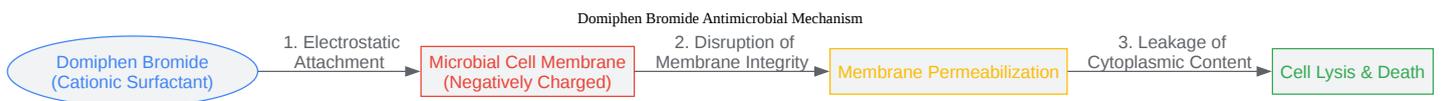
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**Chemical Profile:** **Domiphen bromide** (CAS 538-71-6) is a synthetic quaternary ammonium compound with the molecular formula  $C_{22}H_{40}NO \cdot Br$  and a molecular weight of 414.46 g/mol [1] [2]. Its structure features a positively charged nitrogen atom, which classifies it as a cationic surfactant [1] [3].

**Mechanism of Action:** The compound exerts antimicrobial effects by targeting microbial cell membranes. Its positively charged (cationic) head interacts with negatively charged phospholipids in bacterial and fungal membranes [1] [4]. This interaction destabilizes membrane integrity, causing permeabilization, leakage of cytoplasmic content, and ultimately cell lysis and death [1] [4]. Its surfactant properties further enhance this disruptive capability [1].

The following diagram illustrates this primary mechanism of action:



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## Quantitative Antimicrobial Efficacy Data

**Table 1: Synergistic Antifungal Activity against *Aspergillus fumigatus*** This data is derived from studies combining **domiphen bromide** with the antifungal drug **itraconazole** [4]. | Parameter | Itraconazole Alone | Domiphen Bromide Alone | Combination (Domiphen + Itraconazole) | | :--- | :--- | :--- | :--- | | **Minimum Inhibitory Concentration (MIC)** | Variable (strain-dependent) | Variable (strain-dependent) | Reduced MIC for both agents (synergistic effect) | | **Efficacy against Azole-Resistant Strains** | Ineffective | Ineffective | Effective, restored sensitivity | | **Key Synergistic Mechanisms** | — | — |

- Inhibition of drug efflux pumps
- Enhanced cell wall/membrane disruption
- Improved biofilm penetration and removal

| | **Cytotoxicity (Cell Survival)** | Minimal cytotoxicity reported | Minimal cytotoxicity reported | No significant increase in cytotoxicity observed |

**Table 2: Analytical Method Parameters for Quantification** This data summarizes a validated RP-HPLC method for quantifying **domiphen bromide** in pharmaceuticals [5].

Parameter	Value / Condition
Analytical Technique	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Detection Wavelength	275 nm
Linearity Range	1.132 – 1000 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.373 µg/mL
Limit of Quantification (LOQ)	1.132 µg/mL
Accuracy (Recovery)	98.8 – 99.76%

## Detailed Experimental Protocols

**Protocol 1: In Vitro Checkerboard Assay for Synergy Testing** This protocol is used to determine the synergistic effects between **domiphen bromide** and other antimicrobials, such as itraconazole [4].

- **Materials:**

- **Reagents:** **Domiphen bromide**, itraconazole (or other drug of interest), solvent (e.g., DMSO), culture medium (e.g., Minimal Medium - MM), microbial suspension.
- **Equipment:** Sterile 96-well microtiter plates, multichannel pipettes, incubator.

- **Procedure:**

- **Drug Preparation:** Prepare stock solutions of **domiphen bromide** and itraconazole. Serially dilute each drug in the culture medium across a concentration range (e.g., 1/16x MIC to 4x MIC).
- **Plate Setup:** Use a checkerboard pattern in a 96-well plate. Add varying concentrations of **domiphen bromide** along one axis and itraconazole along the other. Each well will contain a unique combination of the two drugs.
- **Inoculation:** Add a standardized microbial inoculum (e.g.,  $1 \times 10^6$  CFU/mL for fungi) to each well.
- **Incubation:** Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for *A. fumigatus*) for a specified period (e.g., 36-48 hours).
- **Analysis:** Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. An FIC index of  $\leq 0.5$  is generally considered synergistic.

**Protocol 2: Validated RP-HPLC Analysis for Domiphen Bromide** This method is suitable for quantifying **domiphen bromide** in bulk material or pharmaceutical formulations like oral suspensions [5].

- **Materials:**

- **Chemicals:** **Domiphen bromide** standard, HPLC-grade acetonitrile, perchloric acid, ethanol, bidistilled water.
- **Equipment:** HPLC system with Diode Array Detector (DAD), Inertsil ODS-3 C18 column (250 mm x 3.0 mm, 5  $\mu$ m), 0.45  $\mu$ m nylon membrane filter.

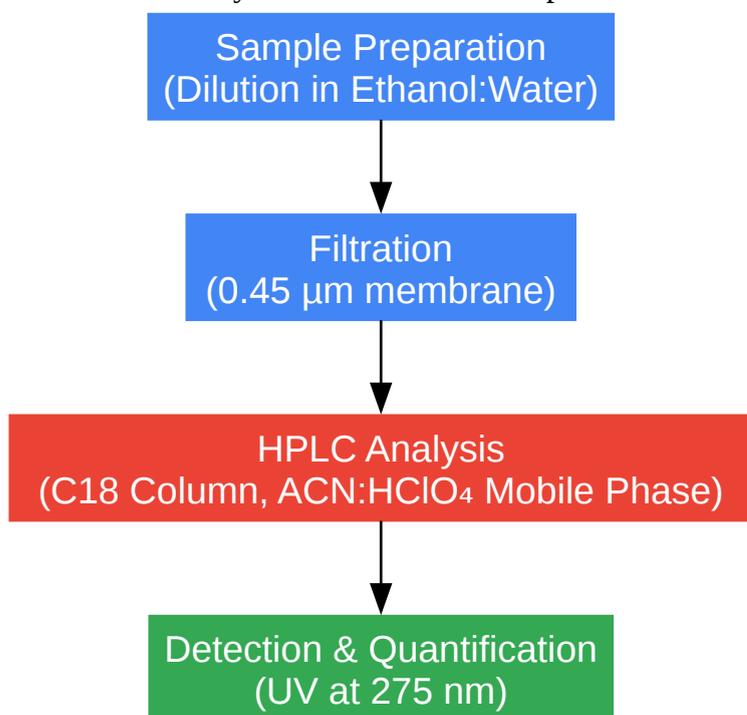
- **Chromatographic Conditions:**

- **Mobile Phase:** Acetonitrile : 0.0116 M perchloric acid (70:30, v/v)
- **Flow Rate:** 2.0 mL/min
- **Detection Wavelength:** 275 nm
- **Column Temperature:** 25°C

- **Injection Volume:** 20  $\mu\text{L}$
- **Run Time:** ~6 minutes
- **Sample Preparation:**
  - **Standard Solution:** Accurately weigh **domiphen bromide** and dissolve in a diluent of ethanol and water (1:1, v/v) to prepare a stock solution of 1000  $\mu\text{g/mL}$ .
  - **Pharmaceutical Formulation:** For a suspension like Maalox, dilute 10 mL of the sample to 20 mL with the same ethanol:water diluent. Filter through a 0.45  $\mu\text{m}$  membrane before injection.

The workflow for this analytical method is outlined below:

#### RP-HPLC Analysis Workflow for Domiphen Bromide



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## Current Research and Applications

- **Restoring Colistin Efficacy:** A 2024 study demonstrated that **domiphen bromide** can restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria, both in vitro and in vivo, presenting a promising strategy to combat multi-drug resistant infections [1].
- **Novel Degradation Product with Antimicrobial Activity:** Stressed degradation studies identified a primary oxidative degradation product, **p-bromodomiphen bromide**. This compound exhibits

comparable, and in some cases superior, antimicrobial activity to the parent **domiphen bromide**, particularly against Gram-positive bacteria, and demonstrates greater stability under oxidative conditions [6].

- **Safety and Toxicity Considerations:** Drug cytotoxicity and acute toxicity assays have shown that **domiphen bromide** exhibits minimal cytotoxicity and good biocompatibility at effective concentrations [4]. However, research also indicates a potential side effect of inhibiting the hERG potassium channel, which is associated with cardiac arrhythmias, suggesting this requires careful evaluation in drug development [1].

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